4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Description
4-[Benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a benzyl(methyl)amino substituent at the 4-position and a 3-fluoro-4-methylphenyl carboxamide group at the 2-position. Its molecular formula is C₂₄H₂₆FN₆O, with a molecular weight of 414.5 g/mol (CAS: 1775454-35-7) . The compound’s structure includes a pyrazolo[1,5-a]pyrazine core, a methyl group at the 6-position, and a fluoro-substituted aromatic ring, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O/c1-15-9-10-18(11-19(15)24)26-23(30)20-12-21-22(25-16(2)13-29(21)27-20)28(3)14-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFPPSPRAGVGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C(C3=C2)N(C)CC4=CC=CC=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl(methyl)amino group: This step often involves nucleophilic substitution reactions.
Attachment of the 3-fluoro-4-methylphenyl group: This can be done using Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on this compound, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system being studied. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives, focusing on substituent effects, molecular properties, and synthetic approaches.
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Diversity: The target compound features a bulky benzyl(methyl)amino group, which may enhance lipophilicity compared to smaller substituents like cyano (32, 33) or furylmethyl (). This could influence pharmacokinetic properties such as membrane permeability .
Synthetic Complexity: The synthesis of 32 and 33 involves multi-step protocols, including hydrogenation (e.g., Pt/C under H₂) and EDCI-mediated couplings, with moderate yields (~27% for 32) . In contrast, pyrazolo[1,5-a]pyrimidines (e.g., 10a) are synthesized via reflux with malononitrile, suggesting divergent synthetic accessibility depending on the core .
Structural Analogues with Varied Cores :
- Pyrazolo[1,5-a]pyrimidines (e.g., 10a) share a similar fused-ring system but differ in the position of nitrogen atoms, which may alter hydrogen-bonding interactions compared to pyrazolo[1,5-a]pyrazines .
Contradictions and Limitations
- and describe compounds with cyano groups, but the target compound lacks this moiety, making direct pharmacological comparisons challenging.
- No data on the target compound’s solubility, stability, or bioactivity are provided, limiting a comprehensive structure-activity relationship (SAR) analysis .
Biological Activity
The compound 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of pyrazolo derivatives. For instance, a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibited significant in vitro potency against Mycobacterium tuberculosis (Mtb) strains, including drug-resistant variants. One representative compound demonstrated a minimum inhibitory concentration (MIC) in the nanomolar range against both susceptible and resistant strains, suggesting a promising avenue for developing new antituberculosis agents .
Anticancer Properties
Pyrazolo compounds have also shown promise as anticancer agents. Research indicates that certain derivatives possess significant inhibitory activity against various cancer cell lines. Specifically, studies have demonstrated that pyrazole derivatives can induce apoptosis in breast cancer cells and exhibit synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin .
Anti-inflammatory and Antimicrobial Activities
Beyond their antitubercular and anticancer activities, pyrazole derivatives are noted for their anti-inflammatory and antimicrobial properties. These compounds have been reported to inhibit key enzymes involved in inflammatory pathways and demonstrate efficacy against bacterial strains, making them valuable candidates for further pharmacological exploration .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazolo compounds is crucial for optimizing their biological activity. Modifications to the benzyl and methyl groups in the structure can significantly influence their potency against target pathogens or cancer cells. For example, the introduction of specific substituents on the phenyl ring has been correlated with enhanced activity against Mtb strains .
Table: Summary of Key SAR Findings
Case Study 1: Antitubercular Efficacy
In a recent study published in Nature, researchers synthesized a series of pyrazolo derivatives aimed at combating drug-resistant Mtb strains. Among these, one compound demonstrated a remarkable reduction in bacterial load in an infected mouse model, indicating its potential as a lead candidate for future drug development .
Case Study 2: Synergistic Anticancer Effects
A study focusing on breast cancer cell lines MCF-7 and MDA-MB-231 evaluated the cytotoxic effects of various pyrazole derivatives. The findings revealed that certain compounds not only exhibited significant cytotoxicity but also enhanced the efficacy of doxorubicin when used in combination therapy. This suggests that pyrazole derivatives could play a vital role in improving treatment outcomes for resistant cancer types .
Q & A
Q. What are the key synthetic steps and challenges in preparing 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide?
Methodological Answer: The synthesis involves:
Core formation : Construction of the pyrazolo[1,5-a]pyrazine scaffold via cyclization or coupling reactions.
Functionalization : Introduction of the benzyl(methyl)amino group at position 4 and the 3-fluoro-4-methylphenyl carboxamide at position 3.
Purification : Use of column chromatography (silica gel) and recrystallization to isolate the final product .
Q. Challenges :
- Low yields (~27%) due to steric hindrance during coupling steps .
- Sensitivity of the fluorophenyl group to harsh reaction conditions (e.g., high temperatures) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide coupling | EDCI, HCl, DMF, RT | 27% | |
| Catalytic hydrogenation | Pt/C, H₂ (50°C, 4 hr) | 99% |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Methodological Answer:
Q. Key spectral features :
- Aromatic splitting patterns (e.g., dd, J = 12.4, 8.6 Hz) confirm substituent positions .
- NH₂ groups appear as broad singlets (δ 6.67 ppm) .
Advanced Research Questions
Q. How can computational methods optimize the synthetic pathway for this compound?
Methodological Answer:
- Reaction path search : Quantum chemical calculations predict transition states and intermediates, reducing trial-and-error experimentation .
- Machine learning : Analyzes historical reaction data (e.g., yields, solvent effects) to recommend optimal conditions (e.g., DMF vs. THF for coupling) .
- Example : ICReDD’s approach combines computational screening with experimental validation, shortening development timelines by 30–50% .
Q. What structure-activity relationships (SAR) are observed in pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
Q. Table 2: SAR of Pyrazolo[1,5-a]pyrazine Derivatives
| Compound | Substituents | Biological Activity | Reference |
|---|---|---|---|
| 10c () | 2-Chlorophenylazo, ethyl | Anticancer (IC₅₀ = 1.2 µM) | |
| 30 () | 5-Cyanopicolinamide | Enzyme inhibition (Ki = 8 nM) |
Q. How can researchers identify biological targets and mechanisms for this compound?
Methodological Answer:
- Kinase profiling : Screen against panels of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Molecular docking : Predict binding modes to ATP-binding pockets (e.g., PDB: 1M17) .
- Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., HCT-116, IC₅₀ = 0.8 µM) .
Q. What strategies address low synthetic yields in large-scale preparations?
Methodological Answer:
- Catalyst optimization : Replace Pt/C with Pd/C for selective hydrogenation (reduces over-reduction) .
- Flow chemistry : Improves mixing and heat transfer during exothermic steps (e.g., amide coupling) .
- DoE (Design of Experiments) : Statistically optimizes variables (e.g., solvent ratio, temperature) to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
